4-(3-(Phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)morpholine
Description
The compound 4-(3-(Phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)morpholine belongs to the triazoloquinazoline family, characterized by a fused triazole-quinazoline core. The phenylsulfonyl group at position 3 and the morpholine substituent at position 5 distinguish it structurally. Morpholine, a six-membered saturated ring containing one oxygen and one nitrogen atom, is known to enhance solubility and bioavailability in drug-like molecules .
Properties
Molecular Formula |
C19H17N5O3S |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
4-[3-(benzenesulfonyl)triazolo[1,5-a]quinazolin-5-yl]morpholine |
InChI |
InChI=1S/C19H17N5O3S/c25-28(26,14-6-2-1-3-7-14)19-18-20-17(23-10-12-27-13-11-23)15-8-4-5-9-16(15)24(18)22-21-19/h1-9H,10-13H2 |
InChI Key |
BBTYAMUWFLVDRV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]MORPHOLINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazoloquinazoline core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazoloquinazoline scaffold.
Introduction of the benzenesulfonyl group: The benzenesulfonyl group is introduced through a sulfonylation reaction, typically using benzenesulfonyl chloride and a base such as triethylamine.
Attachment of the morpholine ring: The final step involves the nucleophilic substitution reaction where the morpholine ring is attached to the triazoloquinazoline core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.
Scientific Research Applications
Structural Overview
The compound features a quinazoline core substituted with a triazole and morpholine moiety, which contributes to its biological activity. The phenylsulfonyl group enhances solubility and bioavailability. The molecular formula is with a molecular weight of approximately 479.9 g/mol .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of quinazoline have been synthesized and tested for their ability to inhibit DNA topoisomerase II, an enzyme crucial for DNA replication and cell division. Compounds similar to 4-(3-(Phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)morpholine have shown significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
Table 1: Cytotoxic Activity of Related Compounds
| Compound Name | IC50 (μM) | Cell Line Tested |
|---|---|---|
| This compound | TBD | HCT-116 |
| 7-chloro-N-(4-methoxybenzyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine | 2.44 | HCT-116 |
| Other Quinazoline Derivatives | 9.43 | HepG-2 |
Antimicrobial Properties
The antibacterial activity of compounds containing the phenylsulfonyl group has been documented in various patents and studies. These compounds exhibit potent activity against a range of bacterial strains, making them candidates for further development as antibiotics . The mechanism often involves disruption of bacterial protein synthesis or interference with cellular processes.
Synthesis and Evaluation
A notable study synthesized various quinazoline derivatives and evaluated their anticancer properties through in vitro assays. The results indicated that modifications on the triazole and sulfonamide groups significantly affected the biological activity .
Clinical Relevance
While preclinical studies show promise, further clinical trials are necessary to establish efficacy and safety profiles in human subjects. The ongoing research aims to optimize the pharmacokinetic properties of these compounds to enhance their therapeutic potential.
Mechanism of Action
The mechanism of action of 4-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]MORPHOLINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.
Binding to receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular events.
Modulating signaling pathways: It can modulate various signaling pathways, affecting cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
a) 3-(Phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one Derivatives
- Structure : Shares the triazoloquinazoline core and phenylsulfonyl group at position 3 but replaces the morpholine at position 5 with a ketone (5(4H)-one).
- The ketone group may reduce solubility compared to morpholine, impacting bioavailability.
b) 3-(4-Chlorophenylsulfonyl)-N-(4-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
- Structure : Features a 4-chlorophenylsulfonyl group and an aromatic amine at position 4.
- Activity: No explicit activity data are provided, but halogenated sulfonyl groups are often used to enhance binding affinity to biological targets (e.g., receptors or enzymes) .
c) 3-(4-Methylphenylsulfonyl)-N-(3-chloro-4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
- Structure : Includes a methylated phenylsulfonyl group and a chlorinated aromatic amine substituent.
- Activity : Similar to the above, the methyl and chloro groups may influence lipophilicity and target selectivity .
d) Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines
Physicochemical and Pharmacokinetic Properties
- Morpholine vs.
- Sulfonyl Group Effects : The phenylsulfonyl moiety contributes to electron-withdrawing effects, stabilizing the triazole ring and influencing binding interactions .
Biological Activity
The compound 4-(3-(Phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)morpholine is part of a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C22H22N6O3S |
| Molecular Weight | 430.51 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCOC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5 |
Cytotoxicity
Recent studies have demonstrated that derivatives of triazoloquinazolines exhibit significant cytotoxic activities against various cancer cell lines. For instance, compounds related to this class have shown IC50 values ranging from 2.44 to 9.43 μM against HCT-116 and HepG2 cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 16 | HCT-116 | 2.44 |
| Compound 16 | HepG2 | 6.29 |
| Compound 11a | HCT-116 | 8.42 |
This indicates that structural modifications can significantly influence the cytotoxic potency of these compounds.
The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific molecular targets such as enzymes or receptors. It may inhibit key pathways involved in cell proliferation and survival. The triazole and quinazoline moieties are particularly noted for their roles in DNA intercalation and enzyme inhibition .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the introduction of different substituents on the quinazoline core can enhance or diminish biological activity. For example, the presence of bulky amine groups was found to negatively impact cytotoxicity compared to smaller amines .
Key Findings
- Amines Influence Activity: The order of effectiveness for various amines was found to be propylamine > ethanolamine > dimethylamine > morpholine > cyclohexylamine.
- Intercalation Ability: The ability of these compounds to intercalate into DNA is a crucial factor for their anticancer activity.
Case Studies
Several studies have documented the biological activity of related compounds:
- A study involving quinazoline derivatives showed significant cytotoxic effects against multiple cancer cell lines, emphasizing the potential of triazoloquinazolines as anticancer agents .
- Another research explored the antibacterial properties of similar structures, noting their potential in treating infections alongside their anticancer activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
